エポチロンD

概要

説明

科学的研究の応用

Epothilone D has a wide range of scientific research applications, particularly in the field of cancer research. Some of its applications include:

Chemistry: Epothilone D is used as a model compound for studying macrolide synthesis and structure-activity relationships.

Biology: It is used to study the effects of microtubule stabilization on cell division and apoptosis.

Industry: It is used in the development of new anticancer drugs and drug delivery systems.

作用機序

生化学分析

Biochemical Properties

Epothilone D interacts with various biomolecules, primarily tubulin, a protein crucial for cell division . The principal mechanism of the epothilone class, including Epothilone D, is the inhibition of microtubule function . Microtubules, which are essential to cell division, are therefore inhibited from properly dividing when Epothilone D is present .

Cellular Effects

Epothilone D has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting microtubule function, which is essential for cell division . This inhibition prevents cells from properly dividing, leading to cell cycle arrest and apoptosis .

Molecular Mechanism

Epothilone D exerts its effects at the molecular level primarily through its interaction with tubulin . It binds to the αβ-tubulin heterodimer subunit . Once bound, the rate of αβ-tubulin dissociation decreases, thus stabilizing the microtubules . Epothilone D has also been shown to induce tubulin polymerization into microtubules without the presence of GTP .

Temporal Effects in Laboratory Settings

In laboratory settings, Epothilone D has been shown to reduce cognitive deficits and improve neuropathology in aged animals without overt side effects . It has also been observed to confer protection from motor neurone loss and axon degeneration during the early phases of treatment trials .

Dosage Effects in Animal Models

In animal models, the effects of Epothilone D vary with different dosages . For instance, long-term treatment of a mutant tau transgenic mouse model with low doses of Epothilone D reduced cognitive deficits in young animals and improved neuropathology in aged animals . In a mouse model of familial ALS, treating with Epothilone D unexpectedly accelerated disease progression .

Metabolic Pathways

It is known that Epothilone D’s principal mechanism of action is the inhibition of microtubule function .

Transport and Distribution

Epothilone D is a brain-penetrant microtubule-stabilizing agent . It has been evaluated for its ability to compensate for tau loss-of-function in tau transgenic mice that develop forebrain tau inclusions, axonal degeneration, and microtubule deficits .

Subcellular Localization

Epothilone D is known to bind to tubulin, a protein that is a major component of the cytoskeleton and is found throughout the cell

準備方法

エポチロンDは、さまざまな合成経路によって合成することができます。 一般的な方法の1つは、エポチロンを二次代謝産物として生成するソランギウム・セルロソムの発酵です . 合成経路は通常、以下の手順を含みます。

発酵: ソランギウム・セルロソムは、エポチロンを生成するために、特定の条件下で培養されます。

単離: エポチロンは、発酵ブロスから抽出されます。

精製: 粗抽出物は、クロマトグラフィー技術を用いて精製され、this compoundが単離されます。

工業的生産方法には、発酵中のthis compoundの濃度を増加させるために、エポチロン遺伝子クラスターの遺伝子工学も含まれます .

化学反応の分析

エポチロンDは、次のようなさまざまな化学反応を起こします。

酸化: this compoundは、酸化されてエポチロンBを生成することができます。

還元: 還元反応は、this compound分子の官能基を修飾することができます。

置換: 置換反応は、this compound構造に新しい官能基を導入することができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます . これらの反応によって生成される主な生成物は、使用される特定の条件や試薬によって異なります。

科学研究への応用

This compoundは、特にがん研究の分野において、幅広い科学研究への応用があります。その応用のいくつかには、次のようなものがあります。

化学: this compoundは、マクロライド合成と構造活性相関を研究するためのモデル化合物として使用されます。

生物学: これは、細胞分裂とアポトーシスにおける微小管安定化の影響を研究するために使用されます。

医学: This compoundは、特に転移性乳がんやその他の難治性腫瘍の治療において、抗がん剤として有望視されています.

産業: これは、新しい抗がん剤や薬物送達システムの開発に使用されています。

類似化合物との比較

エポチロンDは、エポチロンB(パツピロン)、イキサベピロン、サゴピロンなど、他のエポチロンと類似しています . This compoundは、特定の種類のがんに対して特に効果的な、ユニークな特性を持っています。 例えば、転移性乳がんの治療において、他のエポチロンよりも優れた有効性が示されています . さらに、this compoundは、腫瘍の抵抗機構に対する感受性が低く、がん治療において貴重な化合物となっています .

類似の化合物には、次のものがあります。

- エポチロンB(パツピロン)

- イキサベピロン

- サゴピロン

- フルデロン(KOS-1584)

特性

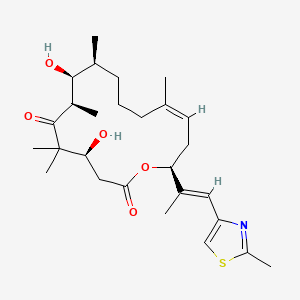

IUPAC Name |

4,8-dihydroxy-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO5S/c1-16-9-8-10-17(2)25(31)19(4)26(32)27(6,7)23(29)14-24(30)33-22(12-11-16)18(3)13-21-15-34-20(5)28-21/h11,13,15,17,19,22-23,25,29,31H,8-10,12,14H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZIUKBZLSUILX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=CSC(=N2)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。